molecular formula C16H20N4 B2701976 4-(6-(Azepan-1-yl)pyridazin-3-yl)aniline CAS No. 1216128-43-6

4-(6-(Azepan-1-yl)pyridazin-3-yl)aniline

Cat. No.: B2701976
CAS No.: 1216128-43-6
M. Wt: 268.364
InChI Key: YJEPZUZSSHISME-UHFFFAOYSA-N
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Description

4-(6-(Azepan-1-yl)pyridazin-3-yl)aniline is an organic compound that belongs to the family of pyridazines. This compound is characterized by the presence of an azepane ring attached to a pyridazine ring, which is further connected to an aniline group. The molecular formula of this compound is C16H20N4, and it has a molecular weight of 268.36 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-(Azepan-1-yl)pyridazin-3-yl)aniline typically involves the reaction of azepane with a pyridazine derivative under specific conditions. One common method involves the use of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(6-(Azepan-1-yl)pyridazin-3-yl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the aniline group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a nitro derivative, while reduction may produce an amine derivative.

Scientific Research Applications

4-(6-(Azepan-1-yl)pyridazin-3-yl)aniline has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(6-(Azepan-1-yl)pyridazin-3-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-(6-(Azepan-1-yl)pyridazin-3-yl)aniline: A similar compound with a different substitution pattern on the pyridazine ring.

    Pyridazin-3(2H)-ones: Compounds with a pyridazinone core, known for their diverse pharmacological activities.

Uniqueness

4-(6-(Azepan-1-yl)pyridazin-3-yl)aniline is unique due to the presence of the azepane ring, which imparts specific chemical and biological properties

Properties

IUPAC Name

4-[6-(azepan-1-yl)pyridazin-3-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4/c17-14-7-5-13(6-8-14)15-9-10-16(19-18-15)20-11-3-1-2-4-12-20/h5-10H,1-4,11-12,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJEPZUZSSHISME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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